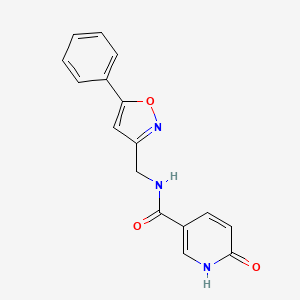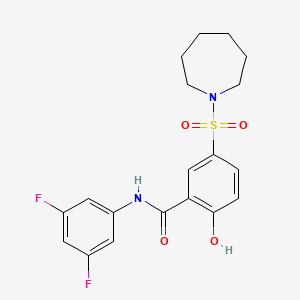
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, also known as PHT-427, is a chemical compound with potential anti-cancer properties. It belongs to the class of pyridine derivatives and has been extensively studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide inhibits the activity of Akt by binding to its PH domain, which is responsible for its membrane localization. This prevents Akt from phosphorylating downstream targets involved in cell survival and proliferation. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of PDK1, another protein kinase involved in Akt activation.
Biochemical and Physiological Effects:
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Advantages and Limitations for Lab Experiments
One advantage of 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is its potential as an adjuvant therapy for chemotherapy. It has also been shown to selectively target cancer cells, leaving normal cells unaffected. However, its mechanism of action is complex and not fully understood, which may limit its use in certain applications. In addition, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several potential future directions for research on 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. One area of interest is its potential as a therapy for specific types of cancer, such as breast and prostate cancer. In addition, further studies are needed to determine its toxicity and potential side effects. Another area of interest is the development of analogs with improved potency and selectivity. Overall, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide shows promise as a potential anti-cancer therapy, and further research is needed to fully understand its potential applications.
Synthesis Methods
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-amino-5-phenylisoxazole with 3-acetyl-1,6-dihydropyridine-2,4-dione, followed by the addition of a carboxylic acid and an amine. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
6-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-6-12(9-17-15)16(21)18-10-13-8-14(22-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFBXOMPUBPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)
![2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2870846.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2870848.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)